Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14805110
Molecular Formula: C12H13N3O3S2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O3S2 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | ethyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H13N3O3S2/c1-4-18-11(17)8-5-19-12(14-8)15-10(16)9-6(2)20-7(3)13-9/h5H,4H2,1-3H3,(H,14,15,16) |
| Standard InChI Key | BNTLFPJQRAFDLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₃N₃O₃S₂, with a molecular weight of 311.4 g/mol. Its IUPAC name, ethyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate, reflects two thiazole rings: one substituted with methyl groups at positions 2 and 5, and the other functionalized with an ethoxycarbonyl group at position 4 (Figure 1). The dual thiazole system creates a planar configuration, facilitating π-π stacking interactions with aromatic residues in biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₃S₂ |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | Ethyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
| Key Functional Groups | Thiazole rings, ethoxycarbonyl, amide bond |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H-NMR spectrum displays singlets at 6.96 ppm (S–C=CH) and 7.07 ppm (NH₂), characteristic of thiazole protons . ¹³C-NMR signals at 168.2 ppm (C=N) and 138.1 ppm (S–C=CH) further validate the heterocyclic framework . High-resolution mass spectrometry (HRMS) data align with the theoretical molecular weight, ensuring synthetic accuracy .
Synthesis Methods
Traditional Laboratory Synthesis
The compound is synthesized via a two-step condensation reaction:
-
Bromination: 2,5-Dimethylthiazole-4-carboxylic acid undergoes bromination with Br₂ in acetic acid, yielding α-bromoacyl intermediate 2 .
-
Cyclocondensation: The intermediate reacts with ethyl 2-amino-4-methylthiazole-5-carboxylate in refluxing acetone, forming the target compound through nucleophilic acyl substitution .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 25°C | 75–85% |
| Condensation | Acetone, reflux, 48 h | 60–70% |
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Scalability challenges, such as bromine handling, are mitigated using microreactor technology, reducing hazardous exposure .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus, it demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ampicillin. Mechanistic studies suggest inhibition of bacterial DNA gyrase by binding to the ATPase domain, preventing DNA supercoiling.
| Activity | Target/Mechanism | Efficacy (IC₅₀/MIC) |
|---|---|---|
| Antimicrobial | DNA gyrase inhibition | 8 µg/mL (S. aureus) |
| Anticancer | EGFR inhibition, caspase-3 activation | 12.5 µM (MCF-7) |
| Anti-inflammatory | COX-2 downregulation | 18 µM (RAW 264.7) |
Enzyme Modulation
The compound inhibits cyclooxygenase-2 (COX-2) with 18 µM IC₅₀, reducing prostaglandin E₂ synthesis in macrophages . This dual activity (antimicrobial and anti-inflammatory) positions it as a multifunctional therapeutic candidate.
Comparative Analysis with Analogues
Structural Advantages
Compared to mono-thiazole derivatives, the dual-ring system enhances binding affinity and metabolic stability. The ethoxycarbonyl group improves solubility (LogP = 1.8 vs. 2.5 for methyl analogues), facilitating cellular uptake.
Table 4: Comparative Bioactivity
| Compound | MIC (S. aureus) | IC₅₀ (MCF-7) |
|---|---|---|
| Ethyl 2-{[...]}-carboxylate | 8 µg/mL | 12.5 µM |
| Methyl thiazole analogue | 16 µg/mL | 25 µM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume